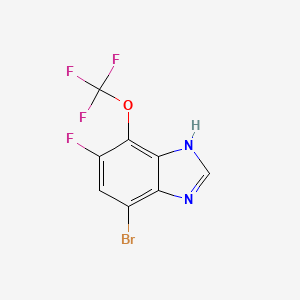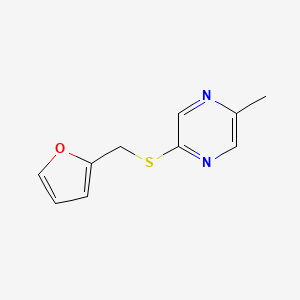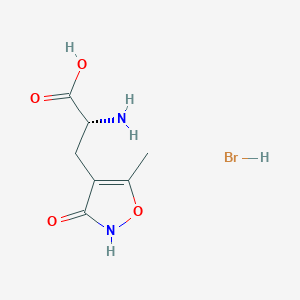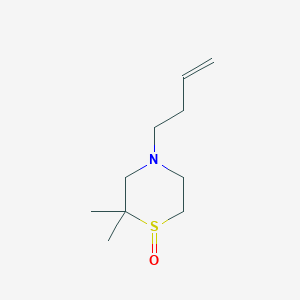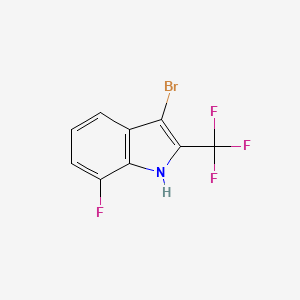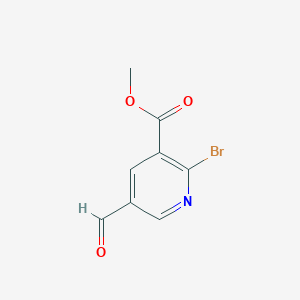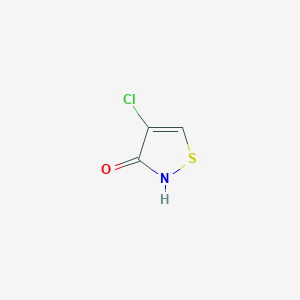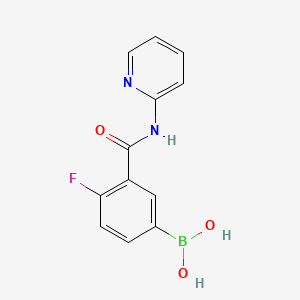
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is an organic compound with the molecular formula C12H10BFN2O3 It is a boronic acid derivative that features a fluorine atom, a pyridylcarbamoyl group, and a benzeneboronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Pyridylcarbamoyl Intermediate: The initial step involves the reaction of 2-aminopyridine with a suitable acylating agent to form the pyridylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom and pyridylcarbamoyl group contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 2-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 4-Fluoro-3-(3-pyridylcarbamoyl)benzeneboronic acid
Uniqueness
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom at the 4-position and the pyridylcarbamoyl group at the 3-position of the benzene ring enhances its stability and binding interactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C12H10BFN2O3 |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
[4-fluoro-3-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-5-4-8(13(18)19)7-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
Clave InChI |
DJNCGHBHBJUZKA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


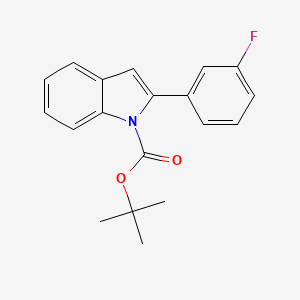
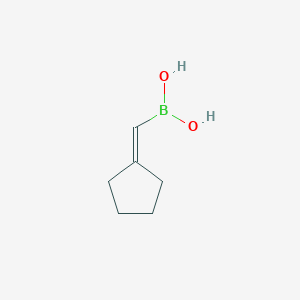
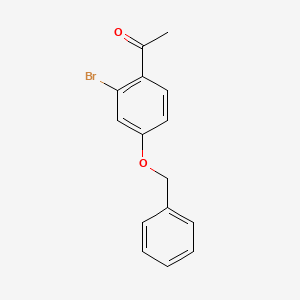
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)
